![molecular formula C17H33N3O3S B14153258 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea CAS No. 373617-31-3](/img/structure/B14153258.png)
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea is a complex organic compound with a unique structure that includes hydroxy, propoxy, hexanoylamino, and thiourea functional groups
Preparation Methods
The synthesis of 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The synthetic route may involve the use of reagents such as methacrylic acid, pyridine, and AIBN (azobisisobutyronitrile) under controlled temperatures . Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reducing agents can be used to convert certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The hydroxy and thiourea groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar compounds to 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea include:
1-(2′-methylpropoxy)-2-hydroxy-2-methylpropoxybutane: A tertiary alcohol with similar hydroxy and propoxy groups.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in various chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
373617-31-3 |
|---|---|
Molecular Formula |
C17H33N3O3S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[2-[2-hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C17H33N3O3S/c1-5-7-8-14(10-15(21)12-23-11-13(3)4)16(22)19-20-17(24)18-9-6-2/h6,13-15,21H,2,5,7-12H2,1,3-4H3,(H,19,22)(H2,18,20,24) |
InChI Key |
PEMMICOLBWLJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(COCC(C)C)O)C(=O)NNC(=S)NCC=C |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


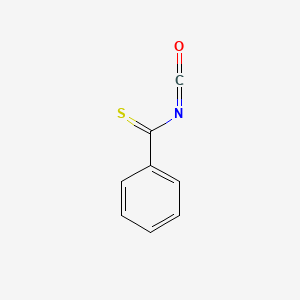

![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
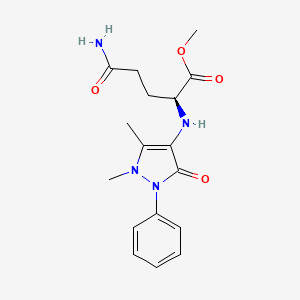

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
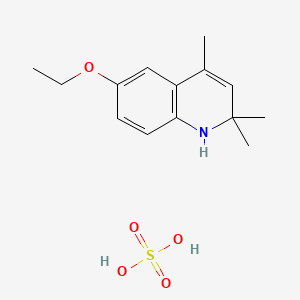
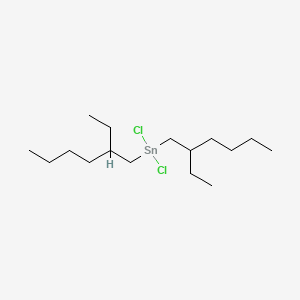
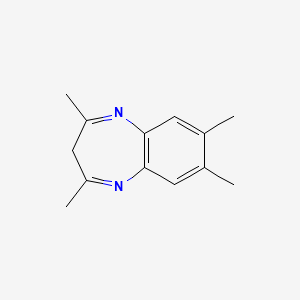

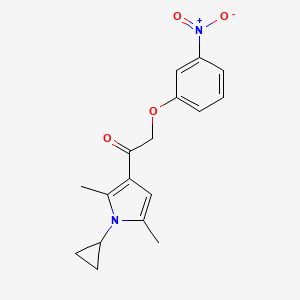
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
